molecular formula C18H15NO5S B2696165 2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione CAS No. 413594-68-0

2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione

Cat. No.: B2696165
CAS No.: 413594-68-0
M. Wt: 357.38
InChI Key: STAGCUSWXDRDCE-UHFFFAOYSA-N
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Description

2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione is a chemical compound that features a morpholine ring attached to an anthraquinone core via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione typically involves the reaction of anthraquinone with morpholine-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The anthraquinone core can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholine-4-sulfonyl)phenol
  • 4-(Morpholine-4-sulfonyl)-2-nitrophenylmorpholine
  • 2-(Morpholine-4-sulfonyl)aniline

Uniqueness

2-(morpholine-4-sulfonyl)-9,10-dihydroanthracene-9,10-dione is unique due to its anthraquinone core, which imparts distinct redox properties and potential biological activities. Compared to similar compounds, it offers a broader range of applications in both scientific research and industrial processes.

Properties

IUPAC Name

2-morpholin-4-ylsulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)25(22,23)19-7-9-24-10-8-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAGCUSWXDRDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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